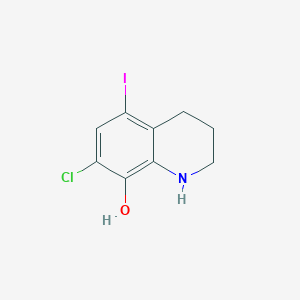![molecular formula C20H23N7O3S B11487691 N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11487691.png)
N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an α-amino ketone with an aldehyde in the presence of an acid catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be introduced through a nucleophilic substitution reaction involving a thiol and an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, acidic conditions
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivative
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and functional groups, this compound can be explored for its potential as a drug candidate, particularly in the treatment of infections and inflammatory diseases.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, especially those involving imidazole and triazole derivatives.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole and triazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanylacetamide moiety can also play a role in the compound’s biological activity by interacting with thiol-containing proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is similar to other compounds containing imidazole and triazole rings, such as metronidazole and fluconazole.
Uniqueness
Properties
Molecular Formula |
C20H23N7O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N7O3S/c1-14-21-11-19(27(29)30)25(14)12-17-23-24-20(26(17)16-9-3-2-4-10-16)31-13-18(28)22-15-7-5-6-8-15/h2-4,9-11,15H,5-8,12-13H2,1H3,(H,22,28) |
InChI Key |
XKXMZVUNDCRRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4CCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11487612.png)


![3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11487643.png)
![6-cyclohexyl-1-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11487649.png)
![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine](/img/structure/B11487656.png)
![N-[5-methyl-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B11487657.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11487661.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[[(4-fluorophenyl)amino]carbonyl]amino]-2-(1-methylethoxy)-, ethyl ester](/img/structure/B11487672.png)
![2,2-dimethyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11487680.png)
![N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11487682.png)
![N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11487683.png)
![3,5-dimethyl-8-(3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11487688.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11487699.png)
